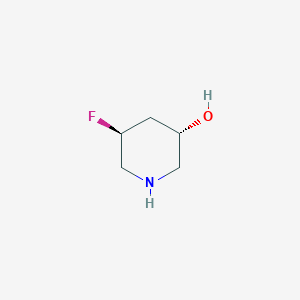
trans-3,4-Dichlorocyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3,4-Dichlorocyclobutene: is a chemical compound with the molecular formula C4H4Cl2. It is a derivative of cyclobutene, where two chlorine atoms are attached to the third and fourth carbon atoms in a trans configuration. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dichlorocyclobutene typically involves the chlorination of cyclobutene. One common method is the addition of chlorine gas to cyclobutene in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: trans-3,4-Dichlorocyclobutene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with reagents like hydrogen halides.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Hydrogen Halides: For addition reactions.
Cycloaddition Reagents: Such as nitrile oxides for forming polycyclic compounds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted cyclobutenes can be formed.
Addition Products: Halogenated cyclobutanes.
Cycloaddition Products: Complex polycyclic structures.
Applications De Recherche Scientifique
Chemistry: trans-3,4-Dichlorocyclobutene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .
Biology and Medicine: While specific biological applications are limited, derivatives of this compound are studied for their potential biological activity and as intermediates in the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of trans-3,4-Dichlorocyclobutene in chemical reactions involves the interaction of its chlorine atoms with various reagents. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond in the cyclobutene ring reacts with electrophiles, leading to the formation of addition products .
Comparaison Avec Des Composés Similaires
cis-3,4-Dichlorocyclobutene: The cis isomer of the compound, which has different spatial arrangement of chlorine atoms.
1,2-Dichlorocyclobutene: Another isomer with chlorine atoms on the first and second carbon atoms.
3,4-Dibromocyclobutene: A similar compound where bromine atoms replace chlorine atoms.
Uniqueness: trans-3,4-Dichlorocyclobutene is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C4H4Cl2 |
|---|---|
Poids moléculaire |
122.98 g/mol |
Nom IUPAC |
(3S,4S)-3,4-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-4H/t3-,4-/m0/s1 |
Clé InChI |
MNOAQNJDZROAPA-IMJSIDKUSA-N |
SMILES isomérique |
C1=C[C@@H]([C@H]1Cl)Cl |
SMILES canonique |
C1=CC(C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


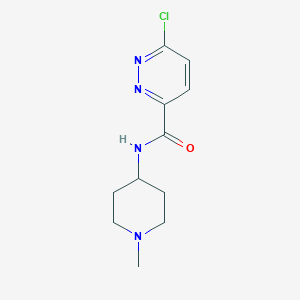
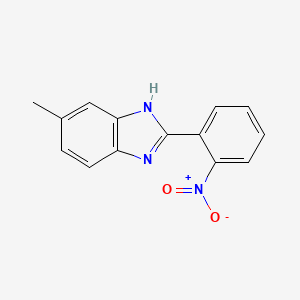
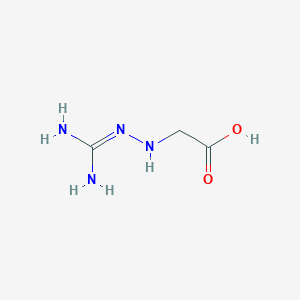
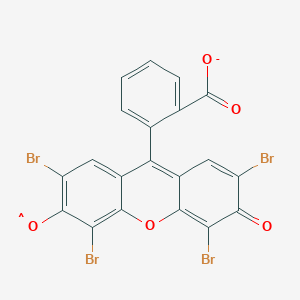
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)
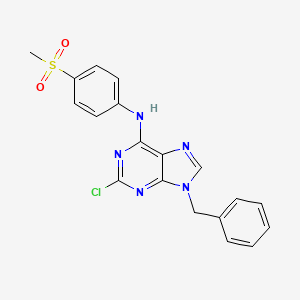
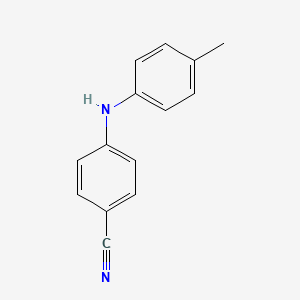

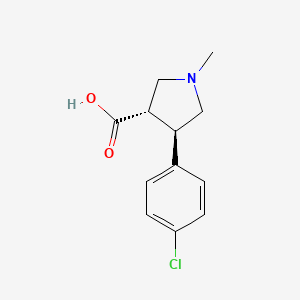
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
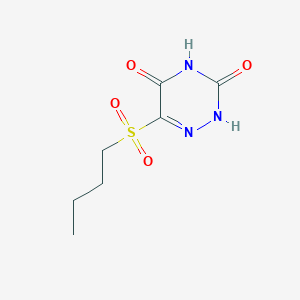
![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
